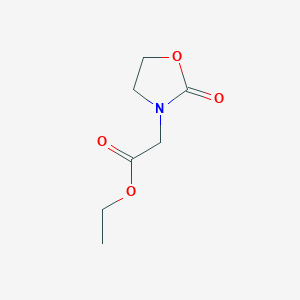

Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate

Description

Historical Trajectories of Oxazolidinone Synthesis and Chemical Exploration

The foundational 2-oxazolidinone (B127357) structure was first reported in 1888 by German chemist Siegmund Gabriel. His initial work involved treating bromoethylamine hydrobromide with silver carbonate, which yielded a product he identified by its empirical formula and melting point. Nearly a decade later, Gabriel, along with G. Eschenbach, developed a more efficient synthesis and named the compound "Oxäthylcarbaminsäureanhydrid" (hydroxyethylcarbamic acid anhydride), recognizing its cyclic nature.

The journey of oxazolidinones from a laboratory curiosity to a clinically significant class of compounds was a gradual one. An early example of a bioactive oxazolidinone was furazolidone, a nitrofuran-containing derivative discovered in the 1940s and used as an antimicrobial agent. chemicalbook.com Another key historical compound is cycloserine, a derivative of 3-oxazolidinone, which has been utilized as a treatment for tuberculosis since 1956. chemicalbook.com

A pivotal moment in the history of oxazolidinones occurred in the late 1980s with the discovery of N-aryl-oxazolidinones by researchers at E.I. du Pont de Nemours & Company. chemicalbook.com This new class of synthetic antibacterial agents, including compounds like DuP-105 and DuP-721, demonstrated a novel mechanism of action and potent activity against various bacteria. chemicalbook.com Although initial development faced challenges, this breakthrough reignited interest in the oxazolidinone scaffold. chemsynthesis.com

This renewed focus led to extensive research by companies such as Pharmacia & Upjohn (now part of Pfizer). Their efforts in the 1990s culminated in the discovery and development of Linezolid, the first oxazolidinone antibiotic to receive FDA approval in 2000 for treating infections caused by multi-drug resistant Gram-positive bacteria. chemicalbook.comnih.gov The success of Linezolid marked a significant milestone in the fight against antibiotic resistance and solidified the importance of the oxazolidinone chemical class. americanelements.com

The Oxazolidinone Scaffold in Contemporary Organic Synthesis and Medicinal Chemistry

The oxazolidinone ring is a privileged scaffold in modern chemistry, finding broad application in both organic synthesis and medicinal chemistry. bioorg.org Its versatility stems from its rigid structure, stereochemical properties, and its ability to participate in a variety of chemical transformations.

In the realm of organic synthesis , chiral oxazolidinones are widely employed as "Evans auxiliaries." These chemical tools are instrumental in asymmetric synthesis, allowing for the stereocontrolled formation of new chiral centers. By temporarily attaching a chiral oxazolidinone to a substrate, chemists can direct the approach of reagents to one face of the molecule, leading to the preferential formation of one enantiomer over the other. This methodology has become a cornerstone for the synthesis of complex, stereochemically defined molecules, including natural products and pharmaceuticals.

In medicinal chemistry , the oxazolidinone scaffold is most renowned for its role in the development of antibiotics. mdpi.com Oxazolidinone-based drugs, such as Linezolid and the more recently developed Tedizolid, are crucial weapons against serious infections caused by resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govmdpi.com Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at a very early stage, makes them less susceptible to existing resistance mechanisms. chemsynthesis.com

Beyond their antibacterial applications, researchers are exploring the potential of the oxazolidinone scaffold in a diverse range of therapeutic areas. sigmaaldrich.com Studies have indicated that derivatives of this class may exhibit activity against tuberculosis, cancer, inflammation, and various neurological disorders. sigmaaldrich.com The ability of the oxazolidinone ring to serve as a bioisostere for other chemical groups like amides and carbamates, while offering improved metabolic stability, contributes to its attractiveness in drug discovery programs. nih.gov The ongoing exploration of this scaffold continues to yield novel compounds with promising pharmacological properties.

Fundamental Structural Elements and IUPAC Nomenclature of Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate

The compound this compound is a specific derivative of the oxazolidinone family. Its structure and name can be systematically deconstructed to understand its fundamental chemical features.

Structural Elements:

The core of the molecule is the 1,3-oxazolidin-2-one ring . This is a five-membered heterocyclic ring containing:

An oxygen atom at position 1.

A nitrogen atom at position 3.

Three carbon atoms at positions 2, 4, and 5.

A carbonyl group (C=O) at the C2 position, which is indicated by the "-2-one" suffix.

Attached to the nitrogen atom at position 3 of this ring is an acetate (B1210297) group . Specifically, the connection is through the alpha-carbon of the acetate moiety. This is denoted by the "(...-3-yl)acetate" part of the name.

Finally, the carboxylic acid of the acetate group is esterified with an ethyl group , forming an ethyl ester. This is indicated by the "Ethyl..." prefix in the name.

Therefore, the molecule consists of the central oxazolidinone ring, N-substituted with an ethyl acetate functional group.

IUPAC Nomenclature:

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic way of naming chemical compounds. For this compound, the name is derived as follows:

acetate : This is the parent name of the functional group attached to the oxazolidinone ring, indicating a two-carbon chain with a carbonyl group.

Ethyl : This prefix specifies that the acetate is an ethyl ester.

(2-oxo-1,3-oxazolidin-3-yl) : This part of the name describes the substituent attached to the acetate group.

oxazolidin : Indicates a five-membered ring containing oxygen and nitrogen. The 'a' in 'oxa' for oxygen and 'aza' (implicit in 'ole') for nitrogen, with their positions defined by the numbers.

1,3- : These locants specify the positions of the heteroatoms (oxygen at 1, nitrogen at 3).

-2-one : Indicates a ketone functional group at the second position of the ring.

-3-yl : This suffix indicates that the oxazolidinone ring is attached to the parent acetate group via the nitrogen atom at position 3.

2- : This number preceding the parenthesis indicates that the entire "(2-oxo-1,3-oxazolidin-3-yl)" group is attached to the second carbon of the ethyl acetate chain (the alpha-carbon).

The systematic name, therefore, precisely describes the connectivity of all the atoms within the molecule.

Below is a table summarizing the key properties of the constituent parts of this compound.

| Component | Molecular Formula | Description |

| 1,3-Oxazolidin-2-one Ring | C₃H₄NO₂ (as a radical) | A five-membered heterocyclic ring with an oxygen at position 1, a nitrogen at position 3, and a carbonyl group at position 2. |

| Ethyl Acetate Moiety | C₄H₇O₂ (as a radical) | An ethyl ester of acetic acid, connected to the oxazolidinone ring. |

| Full Compound | C₇H₁₁NO₄ | This compound |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-2-11-6(9)5-8-3-4-12-7(8)10/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYQTCGYTBRHNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 2 Oxo 1,3 Oxazolidin 3 Yl Acetate and Analogues

Reactivity Profiles of the Acetate (B1210297) Moiety within the Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate Structure

The acetate portion of the molecule, an ethyl ester, is susceptible to various nucleophilic substitution reactions at the carbonyl carbon, as well as deprotonation at the alpha-carbon, leading to the formation of an enolate intermediate.

Hydrolytic Transformations to Carboxylic Acid Derivatives

The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-(2-oxo-1,3-oxazolidin-3-yl)acetic acid, under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and water, the ester undergoes hydrolysis in a reversible reaction. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid. libretexts.org The reaction is an equilibrium process, and a large excess of water is typically used to drive it towards the products. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis is an irreversible process that yields the carboxylate salt of the acid. libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion and forming the carboxylic acid, which is immediately deprotonated by the basic conditions to form the carboxylate salt. studysmarter.co.ukyoutube.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. The rate of this reaction is dependent on the concentration of both the ester and the base. scihub.org

| Condition | Reactants | Products | Key Features |

| Acidic | This compound, H₂O, H⁺ catalyst | 2-(2-oxo-1,3-oxazolidin-3-yl)acetic acid, Ethanol | Reversible, requires excess water to favor products. libretexts.org |

| Basic (Saponification) | This compound, NaOH or KOH | Sodium or Potassium 2-(2-oxo-1,3-oxazolidin-3-yl)acetate, Ethanol | Irreversible, goes to completion. libretexts.org |

Transesterification and Other Ester Functionalizations

Transesterification involves the conversion of the ethyl ester to a different ester by reaction with another alcohol in the presence of an acid or base catalyst. This reaction allows for the modification of the ester group, which can be useful for altering the physical and chemical properties of the molecule.

Acid-Catalyzed Transesterification: Similar to hydrolysis, acid-catalyzed transesterification is an equilibrium process. youtube.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol. Proton transfers and elimination of ethanol lead to the formation of the new ester. To favor the formation of the desired product, the reactant alcohol is often used in excess or as the solvent. youtube.com

Base-Catalyzed Transesterification: This process involves the reaction of the ester with an alkoxide, which is a stronger nucleophile than the alcohol itself. The reaction proceeds through a tetrahedral intermediate, similar to base-catalyzed hydrolysis. This method is often faster than the acid-catalyzed equivalent. nih.gov

| Catalyst | Reactants | Products | Reaction Conditions |

| Acid (e.g., H₂SO₄) | This compound, R'OH | R' 2-(2-oxo-1,3-oxazolidin-3-yl)acetate, Ethanol | Excess R'OH, often as solvent, to drive equilibrium. youtube.com |

| Base (e.g., NaOR') | This compound, R'OH | R' 2-(2-oxo-1,3-oxazolidin-3-yl)acetate, Ethanol | Use of alkoxide as a strong nucleophile. nih.gov |

Alkylation Reactions at the Alpha-Carbon of the Acetate Group

The alpha-carbon of the acetate group is acidic and can be deprotonated by a strong base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, most notably alkyl halides, in an alkylation reaction. This allows for the introduction of substituents at the alpha-position, creating a new chiral center.

The stereochemical outcome of this alkylation is of significant interest, particularly when a chiral oxazolidinone auxiliary is employed. In such cases, the existing stereocenter on the oxazolidinone ring can direct the approach of the electrophile, leading to a high degree of diastereoselectivity in the product. The formation of a chelated Z-enolate with a metal counterion can block one face of the enolate, forcing the electrophile to attack from the less hindered side. williams.edu

Commonly used strong bases for this transformation include lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS). The choice of base and reaction conditions can influence the stereoselectivity of the alkylation.

Reactive Sites and Transformations of the Oxazolidinone Heterocycle

The oxazolidinone ring itself is a robust heterocycle but possesses reactive sites that can undergo specific transformations. The nitrogen atom can act as a nucleophile, and the ring can be opened under certain conditions.

N-Alkylation and N-Arylation Chemistry on the Oxazolidinone Nitrogen

While the nitrogen atom in this compound is already substituted, the parent 2-oxazolidinone (B127357) can undergo N-alkylation and N-arylation. These reactions are fundamental for the synthesis of the title compound and its analogues.

N-Alkylation: The nitrogen of 2-oxazolidinone can be alkylated using an appropriate alkyl halide, such as ethyl chloroacetate, in the presence of a base. Common bases for this reaction include sodium hydride (NaH) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), or potassium carbonate (K₂CO₃) in acetone (B3395972) or acetonitrile. researchgate.netabq.org.br The addition of a catalytic amount of sodium iodide can enhance the reactivity of the alkylating agent. researchgate.net

N-Arylation: The N-arylation of 2-oxazolidinones can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-N bonds. Modern variations of this reaction often use catalytic amounts of a copper salt (e.g., CuI or Cu(OAc)₂) with a ligand and a base. mdpi.com Arylboronic acids are common coupling partners in these reactions. researchgate.net Palladium-catalyzed Buchwald-Hartwig amination also provides an efficient route to N-aryl oxazolidinones.

| Reaction Type | Reagents | Catalyst/Base | Typical Solvents |

| N-Alkylation | 2-Oxazolidinone, Ethyl chloroacetate | NaH, K₂CO₃ | DMF, THF, Acetonitrile |

| N-Arylation (Ullmann) | 2-Oxazolidinone, Aryl halide | CuI, Cu(OAc)₂ | Not specified in provided context |

| N-Arylation (with Boronic Acid) | 2-Oxazolidinone, Arylboronic acid | Cu(OTf)₂ with 1,10-Phenanthroline | DMSO |

Ring-Opening Reactions of the Oxazolidinone Core

The oxazolidinone ring can be cleaved under specific hydrolytic conditions, often requiring more forcing conditions than the hydrolysis of the acetate ester. This reaction is particularly relevant in the context of chiral auxiliaries, where the removal of the oxazolidinone is a necessary step to liberate the desired chiral product.

Cleavage of N-acyloxazolidinones is often achieved using reagents like lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂). acs.org The active nucleophile in this reaction is believed to be the hydroperoxide anion (OOH⁻), which attacks the carbonyl carbon of the oxazolidinone. This leads to the formation of a percarboxylate intermediate, which subsequently yields the desired carboxylic acid. Attack by hydroxide itself can also occur, leading to the formation of a hydroxyamide byproduct. acs.org The choice of solvent and temperature can influence the selectivity of the cleavage. acs.org

Participation in Cycloaddition and Other Pericyclic Reactions

The N-acyl oxazolidinone moiety, such as that in this compound, serves as a versatile dienophile and dipolarophile in various cycloaddition reactions. The electron-withdrawing nature of the N-acyl group activates the attached functionality towards pericyclic reactions, often proceeding with high levels of stereocontrol, which is a hallmark of this class of compounds.

One of the most well-documented pericyclic reactions involving N-acyl oxazolidinones is the Diels-Alder reaction. While specific examples utilizing this compound as the dienophile are not extensively reported, analogous N-acryloyl oxazolidinones have been widely studied. These reactions typically proceed with dienes to form cyclohexene (B86901) derivatives. The stereochemical outcome is often directed by the chiral auxiliary, leading to the formation of enantiomerically enriched products. Lewis acid catalysis is frequently employed to enhance the reactivity of the dienophile and to improve the endo/exo selectivity of the cycloaddition.

For instance, the reaction of an N-enoyl-2-oxazolidinone with a diene in the presence of a Lewis acid typically favors the endo adduct, a preference rationalized by secondary orbital interactions in the transition state. The facial selectivity is controlled by the substituent on the chiral oxazolidinone ring, which effectively blocks one face of the dienophile from the approaching diene.

Below is a representative table of Diels-Alder reactions with N-acyl oxazolidinone analogues:

| Diene | Dienophile | Catalyst | Product (Major Isomer) | Diastereomeric Excess (d.e.) | Yield (%) |

| Cyclopentadiene | N-Acryloyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | Et₂AlCl | (2'R,3'S)-3-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | >98% | 95 |

| Isoprene | N-Crotonoyl-(S)-4-benzyl-1,3-oxazolidin-2-one | TiCl₄ | (2'R,4'S)-3-(4-Methylcyclohex-3-en-1-ylcarbonyl)-(S)-4-benzyl-1,3-oxazolidin-2-one | 94% | 88 |

| 1,3-Butadiene | N-Acryloyl-(S)-4-tert-butyl-1,3-oxazolidin-2-one | MgBr₂·OEt₂ | (R)-3-(Cyclohex-3-en-1-ylcarbonyl)-(S)-4-tert-butyl-1,3-oxazolidin-2-one | 90% | 85 |

In addition to [4+2] cycloadditions, N-acyl oxazolidinones can participate in [3+2] cycloaddition reactions with various 1,3-dipoles. For example, the reaction of N-cinnamoyl oxazolidinones with nitrile oxides can afford isoxazoline (B3343090) derivatives. Similarly, cycloadditions with azomethine ylides can lead to the formation of substituted pyrrolidines. These reactions also benefit from the stereodirecting influence of the oxazolidinone auxiliary.

Electrophilic and Nucleophilic Substitutions on the Oxazolidinone Ring

Direct electrophilic or nucleophilic substitution on the oxazolidinone ring of this compound is not a commonly observed reaction pathway. The ring is generally stable to a range of reaction conditions, which is a key feature of its utility as a chiral auxiliary. However, the carbonyl group of the oxazolidinone can exhibit electrophilic character and undergo nucleophilic attack, particularly in intramolecular processes.

Intramolecular cyclizations, where a nucleophile tethered to the N-acyl side chain attacks the oxazolidinone carbonyl, have been reported. This can lead to ring-opening and the formation of new heterocyclic systems. For example, treatment of certain N-substituted oxazolidinones with a strong base can generate a carbanion that subsequently attacks the endocyclic carbonyl, resulting in the formation of lactams.

While direct intermolecular substitution on the ring is rare, reactions involving the cleavage of the N-acyl group are common. This is a crucial step in the synthetic utility of oxazolidinone auxiliaries, allowing for the recovery of the chiral auxiliary and the isolation of the desired product. This cleavage is typically achieved by nucleophilic acyl substitution, using reagents such as lithium hydroxide, sodium methoxide, or lithium borohydride.

The following table summarizes common methods for the cleavage of the N-acyl group from oxazolidinones:

| N-Acyl Oxazolidinone | Reagent | Product Type |

| N-Propionyl-(S)-4-benzyl-1,3-oxazolidin-2-one | LiOH, H₂O₂ | Carboxylic Acid |

| N-Phenylacetyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | NaOMe, MeOH | Methyl Ester |

| N-Isobutyryl-(S)-4-isopropyl-1,3-oxazolidin-2-one | LiBH₄, THF | Primary Alcohol |

| N-Benzoyl-(S)-4-benzyl-1,3-oxazolidin-2-one | LiAlH₄, THF | Primary Alcohol |

Elucidation of Reaction Mechanisms for Key Transformations

Mechanistic Studies of Transition Metal-Catalyzed Processes

Transition metals play a pivotal role in mediating a variety of transformations involving N-acyl oxazolidinones, including cross-coupling, C-H activation, and cyclization reactions. Mechanistic studies have provided valuable insights into the role of the metal catalyst in these processes.

Copper-Catalyzed Reactions: Copper catalysts are frequently employed in N-arylation and N-vinylation reactions of oxazolidinones. The mechanism is believed to proceed through a catalytic cycle involving oxidative addition of the copper(I) catalyst to the aryl or vinyl halide, followed by coordination of the oxazolidinone nitrogen to the copper center. Subsequent reductive elimination furnishes the N-substituted oxazolidinone and regenerates the active copper(I) catalyst. Ligands such as diamines or amino acids are often used to facilitate the catalytic cycle.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions to form C-C and C-N bonds. For instance, the Heck reaction of N-vinyl oxazolidinones with aryl halides proceeds via the classical catalytic cycle of oxidative addition, migratory insertion, and β-hydride elimination. In the context of asymmetric synthesis, chiral phosphine (B1218219) ligands are often employed to induce enantioselectivity. Palladium-catalyzed allylic alkylation reactions of N-acyl oxazolidinone enolates have also been studied, where the stereochemical outcome is influenced by the nature of the palladium catalyst and the reaction conditions.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been utilized in asymmetric hydrogenation and hydroformylation reactions of unsaturated N-acyl oxazolidinones. In these reactions, the substrate coordinates to the chiral rhodium catalyst, and the subsequent insertion of hydrogen or syngas occurs with high facial selectivity, dictated by the chiral ligand environment around the metal center.

Insights into Radical and Photoinduced Reaction Pathways

Beyond polar, two-electron reaction pathways, N-acyl oxazolidinones can also participate in radical and photoinduced transformations. These reactions offer alternative modes of reactivity for the synthesis of complex molecules.

Radical Reactions: The enolates of N-acyl oxazolidinones can undergo single-electron transfer (SET) processes to generate radical intermediates. For example, the copper(II)-catalyzed reaction of N-acyl-1,3-oxazolidin-2-ones with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is proposed to proceed through a radical pathway. nih.gov In this reaction, the copper catalyst facilitates the oxidation of the enolate to a radical intermediate, which is then trapped by TEMPO. nih.gov This methodology allows for the α-oxygenation of the acyl group.

Atom transfer radical cyclization (ATRC) of unsaturated α-bromo N-acyl oxazolidinones has also been reported. In the presence of a Lewis acid and a radical initiator, a cascade reaction can be initiated, leading to the formation of cyclic products with high diastereoselectivity.

Photoinduced Reactions: N-acyl oxazolidinones can undergo photochemical reactions, such as [2+2] photocycloadditions with alkenes to form cyclobutane (B1203170) derivatives. The stereochemistry of these reactions is often controlled by the chiral auxiliary.

Furthermore, an asymmetric Norrish Type II reaction of aryl α-oxoamides has been developed to synthesize optically active α-oxazolidinones under blue light irradiation. This process involves an intramolecular hydrogen abstraction by the excited carbonyl group, followed by cyclization and subsequent stereoselective protonation of an enol intermediate, controlled by a chiral Lewis acid catalyst.

Spectroscopic and Structural Characterization of Ethyl 2 2 Oxo 1,3 Oxazolidin 3 Yl Acetate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the detailed structural elucidation of Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of proton and carbon signals, providing a complete picture of the molecule's primary structure and stereochemistry.

Proton (¹H) and Carbon-13 (¹³C) NMR for Primary Structure Determination

The primary structure of this compound can be unequivocally determined by ¹H and ¹³C NMR spectroscopy. In a typical ¹H NMR spectrum, the protons of the ethyl group exhibit characteristic signals: a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), arising from coupling with each other. The protons on the oxazolidinone ring and the acetate (B1210297) methylene group display distinct chemical shifts and multiplicities based on their electronic environment and coupling interactions.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester and the oxazolidinone ring typically resonate at the downfield end of the spectrum (around 150-170 ppm) due to the deshielding effect of the adjacent oxygen atoms. libretexts.orglibretexts.org Carbons bonded to nitrogen or oxygen also appear at characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -OCH₂CH₃ | ~4.2 (quartet) | ~61 |

| -OCH₂CH₃ | ~1.3 (triplet) | ~14 |

| N-CH₂-COO | ~4.0 (singlet) | ~45 |

| Ring -CH₂-N | ~3.6 (triplet) | ~43 |

| Ring -CH₂-O | ~4.4 (triplet) | ~62 |

| C=O (ester) | - | ~168 |

| C=O (ring) | - | ~158 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, DEPT, NOESY) for Connectivity and Stereochemical Assignment

To confirm the assignments from 1D NMR and to elucidate the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is employed. youtube.comweebly.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton coupling networks. libretexts.org For this compound, a COSY spectrum would show a cross-peak between the ethyl group's methylene and methyl protons. It would also confirm the connectivity of the protons within the oxazolidinone ring, showing a correlation between the protons at C4 and C5.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. youtube.com This allows for the unambiguous assignment of each carbon atom in the ¹³C spectrum based on the already assigned proton spectrum.

DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D experiment, DEPT is crucial for distinguishing between CH, CH₂, and CH₃ groups, which aids in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for establishing the connectivity across quaternary carbons and heteroatoms. For instance, an HMBC spectrum would show a correlation from the N-CH₂ protons to the ester carbonyl carbon and the oxazolidinone carbonyl carbon, confirming the N-acetate linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. slideshare.net This is particularly useful for determining stereochemistry and preferred conformations. For derivatives with stereocenters, NOESY can help in assigning the relative configuration.

Conformational Analysis through Chemical Shift Anisotropy and Coupling Constants

The conformation of the five-membered oxazolidinone ring and the orientation of the ethyl acetate substituent can be investigated by detailed analysis of NMR parameters. The magnitude of the vicinal proton-proton coupling constants (³JHH) within the oxazolidinone ring is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. researchgate.net By measuring these coupling constants, the preferred conformation of the ring (e.g., envelope or twisted) can be inferred. unimelb.edu.aursc.org

Furthermore, chemical shift anisotropy, which can be studied through advanced solid-state NMR techniques or inferred from Nuclear Overhauser Effect (NOE) data, provides insights into the spatial arrangement of different parts of the molecule. For instance, the shielding or deshielding of certain protons can indicate their proximity to anisotropic groups like carbonyls. nih.gov Studies on related N-acyl oxazolidinones have shown that the N-acyl group generally prefers a conformation where the exocyclic C=O is oriented anti to the ring N–C(=O) bond to minimize steric hindrance and dipole-dipole repulsion. mdpi.com

X-ray Diffraction Analysis for Solid-State Molecular Structure

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure of this compound in the solid state, including precise bond lengths, bond angles, and torsional angles.

Determination of Absolute Configuration

For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute configuration of stereocenters. By analyzing the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal, the absolute structure can be determined. The Flack parameter is a critical value in this analysis; a value close to zero for a given enantiomer confirms its absolute configuration. mdpi.com This technique is routinely used to unambiguously assign the stereochemistry of chiral auxiliaries based on the oxazolidinone scaffold.

Analysis of Intramolecular Conformations and Dihedral Angles

X-ray diffraction analysis offers a precise snapshot of the molecule's conformation in the crystal lattice. For oxazolidinone-containing compounds, this includes the puckering of the five-membered ring and the orientation of its substituents. researchgate.net The oxazolidinone ring is typically not planar and adopts either an envelope or a twisted (half-chair) conformation to relieve ring strain. iucr.org

Crystal structures of related N-substituted oxazolidinones provide valuable data on typical intramolecular parameters. nih.govnih.gov

Table 2: Selected Dihedral Angles from Crystal Structures of Related Oxazolidinone Derivatives

| Compound/Structure | Dihedral Angle (°C) | Ring Conformation | Reference |

|---|---|---|---|

| 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one | O1–C2–C1–N3 = −55.36 | Half-chair / Envelope | iucr.org |

| 1-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]-4-phenyl-1H-1,5-benzodiazepin-2(3H)-one | N–CH₂–CH₂–N = 57.5 | Staggered ethyl chain | nih.gov |

| A chiral 3-aroyloxazolidin-2-one | C1–N1–C9–O3 = 164.7 | Envelope | mdpi.com |

These studies consistently show that the five-membered ring is puckered. The specific dihedral angles and the degree of puckering depend on the nature and steric bulk of the substituents on the ring and the nitrogen atom. The ethyl acetate side chain is generally found in an extended, staggered conformation to minimize steric clashes. iucr.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, the molecular formula is C₇H₁₁NO₄, which corresponds to a molecular weight of 173.17 g/mol .

While a specific experimental mass spectrum for this compound is not detailed in the available literature, a plausible fragmentation pattern can be predicted based on the known fragmentation of related oxazolidinone and ethyl acetate structures. The molecular ion peak [M]⁺ would be expected at m/z 173.

Key fragmentation pathways would likely involve:

Cleavage of the ester group: Loss of the ethoxy group (-OCH₂CH₃) would result in a fragment at m/z 128. A subsequent loss of CO would lead to a fragment at m/z 100.

Fragmentation of the oxazolidinone ring: The oxazolidinone ring can undergo characteristic cleavages. For instance, a common fragmentation involves the loss of CO₂ (44 Da) from the cyclic carbamate (B1207046), leading to a fragment at m/z 129.

Cleavage of the acetate side chain: The bond between the nitrogen and the methylene group of the acetate side chain can break, leading to the formation of an ion corresponding to the oxazolidinone ring (m/z 87) and a radical cation of the ethyl acetate moiety.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula |

| 173 | [M]⁺ | [C₇H₁₁NO₄]⁺ |

| 128 | [M - OCH₂CH₃]⁺ | [C₅H₆NO₃]⁺ |

| 129 | [M - CO₂]⁺ | [C₆H₁₁NO₂]⁺ |

| 100 | [M - OCH₂CH₃ - CO]⁺ | [C₄H₆NO₂]⁺ |

| 87 | [Oxazolidin-2-one]⁺ | [C₃H₅NO₂]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural features.

The most prominent peaks would be due to the carbonyl stretching vibrations. A strong absorption band is anticipated for the cyclic carbamate carbonyl group (N-C=O) of the oxazolidinone ring, typically appearing in the region of 1750-1780 cm⁻¹. Another strong band would correspond to the ester carbonyl group (C=O) of the ethyl acetate moiety, which is expected around 1735-1750 cm⁻¹.

Other significant absorptions would include:

C-N stretching: A band in the region of 1200-1350 cm⁻¹ is characteristic of the C-N bond in the oxazolidinone ring.

C-O stretching: The spectrum would exhibit strong C-O stretching bands. The C-O-C stretching of the ester group would likely appear in the 1000-1300 cm⁻¹ range. The C-O stretching within the oxazolidinone ring would also contribute to this region.

C-H stretching: Aliphatic C-H stretching vibrations from the methylene and methyl groups of the ethyl acetate and the oxazolidinone ring would be observed in the 2850-3000 cm⁻¹ range.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Cyclic Carbamate) | 1750-1780 | Strong |

| C=O (Ester) | 1735-1750 | Strong |

| C-N Stretch | 1200-1350 | Medium-Strong |

| C-O Stretch (Ester & Ring) | 1000-1300 | Strong |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

Computational Chemistry and Theoretical Investigations of Ethyl 2 2 Oxo 1,3 Oxazolidin 3 Yl Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is a widely used method for calculating the properties of molecules due to its favorable balance between accuracy and computational cost.

Geometry optimization is a fundamental DFT calculation that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides the most stable, lowest-energy conformation of the molecule. The process involves systematically adjusting the atomic coordinates to minimize the forces acting on each atom until a stable structure is reached.

Table 1: Illustrative Data from a DFT Geometry Optimization of a Related Molecule This table presents hypothetical optimized geometric parameters for Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate based on typical values and data from related structures. Actual values would require a specific DFT calculation.

| Parameter | Bond/Angle | Value |

| Bond Length | C=O (Oxazolidinone) | ~1.22 Å |

| Bond Length | N-C (Oxazolidinone) | ~1.38 Å |

| Bond Length | C-O (Ester) | ~1.35 Å |

| Bond Angle | C-N-C | ~125° |

| Dihedral Angle | O=C-N-C | ~175° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive.

In the study of the related quinoline (B57606) derivative, molecular orbital calculations were performed using the DFT/B3LYP/6–311 G++(d,p) basis set. These calculations provided electron density plots of the HOMO and LUMO. Such an analysis for this compound would reveal the distribution of electron density, identifying the regions most susceptible to nucleophilic and electrophilic attack. The molecular electrostatic potential (MEP) map is another tool used to visualize electronic properties, where negative potential (red/yellow) indicates electron-rich areas (potential nucleophilic sites) and positive potential (blue) indicates electron-poor areas (potential electrophilic sites). For the related compound, the MEP analysis showed negative charges around the carbonyl groups, indicating them as possible sites for nucleophilic attack, while positive charges were located on the hydrogen atoms.

Table 2: Illustrative Electronic Properties from FMO Analysis This table shows hypothetical energy values for this compound. Actual values would be determined by specific DFT calculations.

| Property | Value (eV) | Implication |

| HOMO Energy | -7.5 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | 6.3 | High kinetic stability |

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure. Theoretical calculations of vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra) are commonly performed.

For instance, by calculating the vibrational modes of the optimized geometry, a theoretical IR spectrum can be generated. Comparing this with an experimental spectrum helps in assigning the observed absorption bands to specific molecular vibrations, such as C=O stretches, N-C stretches, and C-H bends. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and are invaluable for confirming the molecular structure.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation in response to its environment (e.g., in a solvent at a specific temperature).

For a flexible molecule like this compound, MD simulations could be used to:

Explore the accessible conformational space and identify the most populated conformations.

Analyze the stability of intramolecular hydrogen bonds.

Study how the molecule interacts with solvent molecules, providing insights into its solubility and solvation dynamics.

Determine the flexibility of different parts of the molecule, such as the rotation around single bonds.

Although specific MD studies on this compound are not available in the searched literature, this technique remains a vital tool for understanding its behavior in a dynamic, realistic environment.

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are essential for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products.

This analysis involves:

Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating the TS is crucial for understanding the kinetics of a reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is directly related to the reaction rate.

Investigating Reaction Intermediates: Stable intermediates that may form during the reaction can also be identified and characterized.

For this compound, these methods could be applied to study reactions such as hydrolysis of the ester group or the opening of the oxazolidinone ring under various conditions. This would provide a detailed, step-by-step understanding of the reaction mechanism at a molecular level.

Applications and Synthetic Utility of Ethyl 2 2 Oxo 1,3 Oxazolidin 3 Yl Acetate As a Versatile Building Block

Precursor in the Synthesis of Carboxylic Acids and Ester Analogues

The ethyl ester functionality of Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate serves as a convenient handle for the generation of the corresponding carboxylic acid and other ester derivatives. These transformations are fundamental in synthetic campaigns, allowing for subsequent amide bond formations or the introduction of different alkyl groups to modulate a target molecule's steric and electronic properties.

The hydrolysis of the ethyl ester to yield 2-(2-oxo-1,3-oxazolidin-3-yl)acetic acid can be readily achieved under standard conditions, typically involving treatment with an aqueous base such as lithium hydroxide (B78521) or sodium hydroxide, followed by acidic workup. This conversion is often a necessary step to enable coupling with amines to form amides, a common linkage in many biologically active compounds.

Furthermore, the ethyl group can be exchanged for other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by an acid or a base in the presence of an excess of the desired alcohol. This allows for the synthesis of a library of ester analogues, which is particularly useful in structure-activity relationship (SAR) studies during drug discovery processes. The general schemes for these transformations are presented below.

| Transformation | Reagents and Conditions | Product |

| Ester Hydrolysis | 1. LiOH, THF/H₂O 2. H₃O⁺ (acidic workup) | 2-(2-oxo-1,3-oxazolidin-3-yl)acetic acid |

| Transesterification | R-OH, Acid or Base catalyst (e.g., H₂SO₄, NaOR) | Alkyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate |

Scaffold for the Construction of Diverse Heterocyclic Architectures

The inherent reactivity of the oxazolidinone ring and the adjacent acetate (B1210297) group makes this compound an excellent starting material for the synthesis of various nitrogen- and oxygen-containing heterocycles. These heterocyclic motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.

Integration into Indoline (B122111) and Quinoline (B57606) Derivatives

The structural framework of this compound can be incorporated into indoline and quinoline ring systems. For instance, N-alkylation of isatin (B1672199) (indoline-2,3-dione) derivatives with a suitable precursor derived from the title compound, such as 3-(2-chloroethyl)oxazolidin-2-one, can yield 1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]indoline-2,3-diones. arkat-usa.org These products serve as advanced intermediates for further elaboration. arkat-usa.org

The synthesis of quinolines can be envisioned through established methodologies like the Friedländer annulation. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a β-ketoester). The acetate moiety of the title compound can be chemically modified to generate the requisite methylene ketone component for this cyclization, thereby embedding the oxazolidinone-containing side chain into the final quinoline structure.

Formation of Benzimidazoquinazoline and Quinoxaline-Containing Compounds

The versatility of this building block extends to the synthesis of more complex fused heterocyclic systems. Research has shown that intermediates derived from the reaction of isatins with precursors containing the 2-oxo-1,3-oxazolidin-3-yl)ethyl moiety are valuable starting materials for preparing novel heterocycles, including quinoxalines and benzimidazoquinazolines. arkat-usa.org

A common route to quinoxalin-2(1H)-ones involves the condensation of an ortho-phenylenediamine with an α-ketoester. The title compound can act as a synthetic equivalent of an N-protected glycine (B1666218) ester. Through hydrolysis and subsequent functional group manipulation (e.g., oxidation), it can be converted into the necessary α-ketoester precursor, which then undergoes cyclocondensation with a substituted ortho-phenylenediamine to furnish the desired quinoxalinone core.

| Reactants | Reaction Type | Heterocyclic Product |

| 1,2-Diaminobenzene and an α-ketoester derived from the title compound | Cyclocondensation | Quinoxalin-2(1H)-one |

| 1-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]indoline-2,3-dione | Further Cyclizations | Benzimidazoquinazoline arkat-usa.org |

Synthesis of Spirocyclic Systems with Oxazolidinone Moieties

A significant application of this compound and its derivatives is in the construction of spirocyclic systems. These are three-dimensional structures where two rings share a single atom, a feature often found in natural products and molecules of medicinal interest. A powerful method to achieve this is the 1,3-dipolar cycloaddition reaction. In this context, azomethine ylides, generated in situ from the condensation of an α-amino acid with an aldehyde or ketone, can react with a suitable dipolarophile. The oxazolidinone ring can either be part of the dipolarophile or be attached to the azomethine ylide precursor. For example, the reaction of an azomethine ylide with an isatin derivative bearing the (2-oxo-1,3-oxazolidin-3-yl)ethyl substituent can lead to the formation of complex spiro[oxindole-pyrrolidine] derivatives.

Role in the Preparation of Peptide Mimetics and Pseudopeptide Foldamers

In medicinal chemistry, peptide mimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and oral bioavailability. The 2-oxazolidinone (B127357) ring is a highly effective scaffold for creating conformationally constrained peptide analogues. arkat-usa.org When incorporated into a peptide backbone, the oxazolidinone ring can act as a pseudo-proline residue, inducing specific secondary structures like β-turns. arkat-usa.org

This compound serves as a key starting material for N-glycinamide oxazolidinones, which are crucial intermediates for a novel class of peptidomimetics. The glycine residue at the N-3 position of the oxazolidinone ring provides a point for peptide chain extension. By introducing substituents at the C-4 and C-5 positions of the oxazolidinone ring, further diversity and conformational control can be achieved. These constrained peptidomimetic scaffolds are of great interest for designing analogues of bioactive peptides and for interfering with protein-protein interactions.

Intermediate in the Total Synthesis of Complex Natural Products and Structurally Related Bioactive Compounds

The oxazolidinone motif is a core structural feature in a number of important bioactive compounds, most notably in the oxazolidinone class of antibiotics. Linezolid, the first member of this class to be approved for clinical use, is a prime example. nih.gov It is highly effective against serious Gram-positive infections, including those caused by multidrug-resistant strains. The synthesis of Linezolid and its analogues involves the construction of a functionalized (S)-N-[[3-aryl-2-oxo-5-oxazolidinyl]methyl]acetamide backbone. This compound represents a potential starting material for the N-acetamide portion of these molecules, providing the core oxazolidinone-N-acetic acid structure.

Beyond synthetic antibiotics, the oxazolidinone ring is also present in natural products. For example, (-)-cytoxazone is a natural product that exhibits cytokine-modulating activity. Its total synthesis often involves the stereoselective construction of a 4,5-disubstituted oxazolidin-2-one ring. Methodologies developed for the synthesis of such scaffolds highlight the importance of building blocks that can provide the core oxazolidinone structure, a role that can be fulfilled by derivatives of this compound.

Design and Development of Novel Functional Organic Materials

While this compound itself is not a readily polymerizable monomer due to the nature of its ethyl acetate group, its core 2-oxazolidinone heterocyclic structure is a highly valuable building block in the field of materials science. The compound serves as a versatile precursor that can be chemically modified to produce a range of monomers suitable for synthesizing advanced functional polymers. The incorporation of the oxazolidinone ring into a polymer backbone can impart unique properties, including modified solubility, thermal stability, and reactivity, making these materials suitable for specialized applications.

Research in this area focuses on leveraging the 2-oxazolidinone moiety to create polymers for coatings, specialty binders, and other high-performance materials. The primary strategy involves converting the non-polymerizable group on the nitrogen atom into a reactive functional group, such as a vinyl or an acrylate (B77674) moiety, which can then undergo free-radical polymerization.

Conversion to Polymerizable Monomers

The utility of this compound as a foundational molecule lies in its potential for straightforward chemical transformation into polymerizable monomers. For instance, the ester group can be reduced to a primary alcohol, yielding N-(2-hydroxyethyl)-2-oxazolidinone. This intermediate can then be esterified with polymerizable acid chlorides or anhydrides, such as acryloyl chloride or methacrylic anhydride, to produce monomers like 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl acrylate or 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl methacrylate (B99206) (OXEMA). google.com These acrylate and methacrylate derivatives contain a terminal double bond that is highly susceptible to polymerization.

Polymers from N-Vinyl-2-Oxazolidinone Derivatives

A closely related class of monomers are the N-vinyl-2-oxazolidinones. These compounds, which feature a vinyl group directly attached to the nitrogen of the oxazolidinone ring, are effective monomers for creating functional polymers. Unlike some hygroscopic polymers, polymers of N-vinyl-X-alkyl-2-oxazolidinone (where X is an alkyl substituent on the ring) are typically non-hygroscopic, free-flowing powders. google.com

These polymers exhibit solubility in a range of organic solvents while being generally insoluble in water and aliphatic hydrocarbons, making them suitable for various formulation chemistries. google.com This tailored solubility is a key functional property derived from the oxazolidinone structure.

| Solvent | Poly-N-vinyl-5-methyl-2-oxazolidinone | Poly-N-vinyl-5-ethyl-2-oxazolidinone |

|---|---|---|

| Water | Insoluble | Insoluble |

| Methanol | Soluble | Soluble |

| Benzene | Soluble | Soluble |

| Acetone (B3395972) | Soluble | Soluble |

| Cyclohexane | Insoluble | Insoluble |

| Petroleum Ether | Insoluble | Insoluble |

One significant application of N-vinyl-2-oxazolidinone monomers is as reactive diluents in actinically curable compositions, such as UV-curable coatings. google.com In these systems, the N-vinyl-2-oxazolidinone is co-polymerized with a functional oligomer. The resulting cross-linked polymer network forms a dry, solid coating upon exposure to actinic radiation. The inclusion of the oxazolidinone monomer has been found to enhance properties like oxygen permeability in the final cured material. google.com

Application of Poly(2-(3-Oxazolidinyl)ethyl Methacrylate) in Ceramics

A compelling example of a functional material derived from an oxazolidinone building block is the use of poly(2-(3-oxazolidinyl)ethyl methacrylate), or Poly(OXEMA), as a specialized polymeric binder for ceramics. google.com In the manufacturing of ceramic parts, a binder is used to hold the ceramic particles together in the desired shape (the "green" part) before it is fired in a kiln.

The critical function of the binder is to provide strength during this initial phase and then to decompose and burn out completely and cleanly during firing, without leaving residue or causing structural defects like cracks or voids. The rate of decomposition is crucial; a binder that decomposes too rapidly can cause a sudden release of gas, leading to explosions or defects in the ceramic structure. google.com

Poly(OXEMA) is particularly effective in this application due to its exceptionally broad pyrolysis temperature range. Research has shown that the homopolymer of OXEMA decomposes gradually over a temperature range of approximately 170 °C to 600 °C. google.com This slow and controlled decomposition allows gaseous byproducts to escape without building up pressure, thus preserving the integrity of the ceramic part. This contrasts with many other polymers that have a much narrower and more rapid decomposition profile.

| Property | Value |

|---|---|

| Monomer | 2-(3-Oxazolidinyl)ethyl methacrylate (OXEMA) |

| Polymer | Poly(OXEMA) Homopolymer |

| Application | Ceramic Binder |

| Pyrolysis Start Temperature | ~170 °C |

| Pyrolysis End Temperature | ~600 °C |

| Key Functional Property | Gradual decomposition for defect-free burnout |

The unique thermal degradation behavior of Poly(OXEMA) demonstrates how the specific chemical structure of the oxazolidinone-containing monomer can be translated into a critical performance advantage in an advanced manufacturing application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.